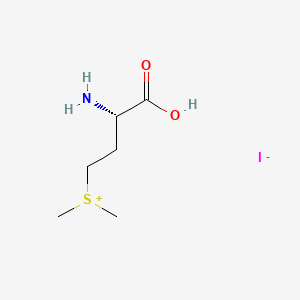

Methylmethionine iodide

Description

Historical Context of S-Methylmethionine Sulfonium (B1226848) Compounds Research

The discovery of S-Methylmethionine dates back to the 1950s when it was identified as an anti-ulcerogenic factor in cabbage juice. wikipedia.orgeco-vector.comncats.io This led to the coining of the term "vitamin U," although it is not classified as a true vitamin. wikipedia.orgncats.io Early research focused on its potential therapeutic effects, particularly in gastroenterology. biomolther.org The naturally occurring S-Methylmethionine is a sulfonium compound found in numerous plants. drugfuture.com Initial studies also involved its isolation from cabbage juice and investigations into its activity. drugfuture.com Over the years, research has expanded to understand its biosynthesis, physiological roles in plants, and its metabolic effects. wikipedia.orgeco-vector.comdrugfuture.com

Structural Classification and Chemical Relationships within Methionine Derivatives

S-Methylmethionine iodide is structurally a derivative of methionine, an essential sulfur-containing amino acid. wikipedia.orgnih.govbionity.com Methionine itself belongs to the class of organic compounds known as alpha-amino acids. iarc.fr The key structural feature of S-Methylmethionine is the presence of a sulfonium ion, where the sulfur atom of methionine is bonded to three carbon atoms, one of which is a methyl group, giving it a positive charge. wikipedia.orgontosight.ai This sulfonium structure is central to its chemical reactivity.

In the broader context of methionine derivatives, S-Methylmethionine is biosynthesized from L-methionine, which is first converted to S-adenosylmethionine (SAM). ncats.io An enzyme, methionine S-methyltransferase, then catalyzes the replacement of the adenosyl group with a methyl group to form S-Methylmethionine. ncats.io This places SMM within a metabolic pathway that includes other important sulfur-containing compounds. Other derivatives of methionine that are subjects of scientific study include methionine sulfoxide, methionine sulfone, and N-acetyl methionine. acs.orgnii.ac.jp The structural relationships between these compounds are a key area of study in understanding their distinct biological activities. acs.org

Table 1: Key Methionine Derivatives and their Structural Features

| Compound Name | Key Structural Feature |

| Methionine | Contains a thioether group (-S-CH3) |

| S-Adenosylmethionine (SAM) | Adenosyl group attached to the sulfur atom |

| S-Methylmethionine (SMM) | Sulfonium ion with an extra methyl group on the sulfur |

| Methionine Sulfoxide | Oxygen atom double-bonded to the sulfur atom |

| Methionine Sulfone | Two oxygen atoms double-bonded to the sulfur atom |

Overview of Academic Research Areas Involving S-Methylmethionine Iodide

Academic research involving S-Methylmethionine iodide and its related sulfonium forms spans several scientific disciplines, from biochemistry and enzymology to plant science and animal metabolism.

Enzymology and Methylation Studies: A significant area of research has focused on the role of S-Methylmethionine as a methyl donor. Studies have investigated enzymes that utilize SMM for the methylation of homocysteine. nih.gov For instance, research has demonstrated that betaine-homocysteine S-methyltransferase-2 (BHMT-2) is an S-methylmethionine-homocysteine methyltransferase. nih.gov S-Methylmethionine iodide has been used as a reagent in these enzymatic assays. nih.gov Furthermore, S-Methylmethionine is involved in bicyclic S-adenosylmethionine regeneration systems, highlighting its role in cellular methylation processes. rsc.org

Plant Biochemistry and Physiology: In plants, S-Methylmethionine plays a role in sulfur transport and is a precursor to the osmolyte dimethylsulfoniopropionate (DMSP). wikipedia.org Research has explored its function in protecting plant cells from low-temperature stress by reducing cell membrane damage. researchgate.net The production of methyl iodide in plants, a process relevant to atmospheric chemistry, can also involve S-adenosyl-L-methionine dependent methylation of halides, a reaction pathway related to SMM's biochemistry. frontiersin.org

Analytical Chemistry and Method Development: S-Methylmethionine iodide has been utilized in the development of analytical methods. For example, it has been used in the synthesis of radiolabeled compounds for research purposes. nih.gov The reaction between methionine and iodine, which can be influenced by the presence of iodide ions, has been studied in detail, providing insights into the chemical kinetics of sulfur-containing amino acids. acs.orgnih.gov Infrared spectroscopy has also been employed to study the structure of S-Methylmethionine iodide and other methionine derivatives. nii.ac.jp

Animal Metabolism and Nutrition: In animal studies, particularly in poultry, S-Methylmethionine has been investigated for its potential to spare choline (B1196258) and provide methionine activity. researchgate.netnih.gov Research has explored the efficiency of its conversion to methionine in chicks. usda.gov Some studies have also looked into the effects of S-Methylmethionine on glucose metabolism and hepatic gene expression in mice. mdpi.com

Table 2: Summary of Research Applications of S-Methylmethionine Iodide

| Research Area | Specific Application/Finding |

| Enzymology | Substrate for betaine-homocysteine S-methyltransferase-2 (BHMT-2) nih.gov |

| Plant Science | Protection against low-temperature stress in plants researchgate.net |

| Analytical Chemistry | Used in the synthesis of radiolabeled compounds nih.gov |

| Animal Nutrition | Investigated for choline-sparing activity in chickens researchgate.netnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDARUPBTIEXOS-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C)CC[C@@H](C(=O)O)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3493-11-6, 34236-06-1 | |

| Record name | Methylmethionine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMETHIONINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O2D9U053L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic and Metabolic Investigations of S Methylmethionine

Enzymatic Pathways of S-Methylmethionine Formation

The biosynthesis of S-Methylmethionine is a specific enzymatic process that channels methionine into a key metabolic cycle. This formation is critical for regulating the pool of methionine and for providing a mobile source of methyl groups within the organism.

Role of S-Adenosylmethionine as a Methyl Donor

The formation of S-Methylmethionine is initiated by the methylation of L-methionine. The primary methyl donor in this biochemical reaction is S-Adenosylmethionine (SAM). wikipedia.orgpnas.org SAM, a universal methyl donor in numerous cellular reactions, is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase. creative-proteomics.comwikipedia.org In the synthesis of SMM, SAM provides the methyl group that is transferred to the sulfur atom of a methionine molecule. wikipedia.org This reaction yields S-Methylmethionine and S-Adenosylhomocysteine (SAH) as a byproduct. wikipedia.org The involvement of SAM highlights its central role in cellular one-carbon metabolism, connecting the methionine cycle with a wide array of methylation events. creative-proteomics.comnih.gov

Methionine S-Methyltransferase Activity and Specificity

The enzyme responsible for catalyzing the transfer of a methyl group from SAM to methionine is Methionine S-methyltransferase (MMT). wikipedia.orgresearchgate.net This enzyme specifically facilitates the formation of S-Methylmethionine. ebi.ac.uk The reaction catalyzed by MMT is:

S-adenosyl-L-methionine + L-methionine ⇌ S-adenosyl-L-homocysteine + S-methyl-L-methionine ebi.ac.uk

MMT has been identified and characterized in various plant species, where it plays a significant role in sulfur transport and methionine homeostasis. nih.gov The activity of MMT is crucial for initiating the S-Methylmethionine cycle. researchgate.net

Intermediary Metabolism and Biological Methylation Cycles

Once synthesized, S-Methylmethionine enters a dynamic cycle that is integral to the regulation of methionine levels and the provision of methyl groups for various biochemical reactions.

S-Methylmethionine as a Methyl Donor in Biochemical Reactions

S-Methylmethionine itself can act as a methyl donor in certain biochemical reactions. researchgate.netacs.org A key reaction is the regeneration of methionine from homocysteine. In this process, the enzyme homocysteine S-methyltransferase (HMT) catalyzes the transfer of a methyl group from SMM to homocysteine, resulting in the formation of two molecules of methionine. nih.govresearchgate.net This reaction is a vital part of the S-Methylmethionine cycle and serves to salvage homocysteine and maintain the methionine pool. nih.gov

| Enzyme | Substrates | Products |

| Homocysteine S-methyltransferase (HMT) | S-Methylmethionine, Homocysteine | 2x Methionine |

Dynamics of the S-Methylmethionine Cycle in Organisms

The S-Methylmethionine (SMM) cycle is a metabolic pathway that involves the synthesis of SMM from methionine and its subsequent reconversion back to methionine. researchgate.netresearchgate.net This cycle is particularly prominent in higher plants. researchgate.net It begins with the MMT-catalyzed synthesis of SMM from methionine and SAM. researchgate.net The SMM produced can then be transported throughout the plant. nih.govresearchgate.net Subsequently, HMT catalyzes the transfer of a methyl group from SMM to homocysteine, regenerating two molecules of methionine. nih.govresearchgate.net

This cycle is considered to play a crucial role in the regulation of the S-Adenosylmethionine pool. nih.gov By converting excess methionine into the more stable and transportable SMM, plants can manage their sulfur and methyl group economy efficiently. researchgate.net The SMM cycle ensures that methionine is readily available for protein synthesis and other metabolic demands in various tissues. nih.govnih.gov

Key Enzymes in the S-Methylmethionine Cycle

| Enzyme | Abbreviation | Function |

|---|---|---|

| Methionine S-methyltransferase | MMT | Synthesizes S-Methylmethionine from Methionine and SAM. researchgate.net |

Catabolic Pathways and Metabolite Conversion of S-Methylmethionine

Beyond its role in the SMM cycle, S-Methylmethionine can be catabolized, leading to the formation of various metabolites. In some organisms, SMM serves as a precursor for the synthesis of other important compounds. For instance, in certain plants, S-methylmethionine is a precursor to the osmolyte dimethylsulfoniopropionate (DMSP). wikipedia.org

In the context of food science, particularly in the brewing process, S-Methylmethionine found in barley malt (B15192052) can be converted to dimethyl sulfide (B99878) (DMS) during kilning. wikipedia.org DMS is a volatile sulfur compound that can impact the flavor profile of beer. wikipedia.org

In some microorganisms, such as yeast, SMM can be taken up and degraded. nih.gov The degradation pathway involves enzymes like homocysteine S-methyltransferases (encoded by genes such as MHT1 and SAM4 in Saccharomyces cerevisiae) that convert SMM back to methionine, which can then be utilized for cellular growth. nih.gov

Biosynthesis of Dimethylsulfoniopropionate (DMSP) from S-Methylmethionine

Dimethylsulfoniopropionate (DMSP) is an organosulfur compound found in marine phytoplankton, seaweeds, and some terrestrial and aquatic plants, where it functions as an osmoprotectant. wikipedia.orgnih.gov In certain higher plants, DMSP is biosynthesized from S-methylmethionine (SMM). wikipedia.orgnih.gov The pathway of DMSP synthesis from SMM has been a subject of detailed investigation, particularly in species like the salt marsh grass Spartina alterniflora and the sea daisy Wollastonia biflora (formerly Melanthera biflora). nih.govnih.govannualreviews.org

Research has established that methylation is the initial step in the conversion of methionine to DMSP in these plants, with SMM being a key intermediate. nih.govoup.com Studies using radiolabeled compounds in Wollastonia biflora demonstrated that [14C]methionine is readily incorporated into SMM, which exhibits the labeling pattern expected of a pathway intermediate. nih.govoup.com Furthermore, [14C]SMM was efficiently converted to DMSP, and the addition of unlabeled SMM reduced the synthesis of [14C]DMSP from [14C]methionine, confirming its role as a precursor. nih.govoup.com

While SMM is the common starting point, the subsequent steps to DMSP can differ between plant families. nih.govannualreviews.org

In the family Gramineae (e.g., Spartina alterniflora), the pathway proceeds via a free amine intermediate. nih.gov SMM is first decarboxylated to form 3-dimethylsulfoniopropylamine (DMSP-amine), a novel natural product. nih.gov This intermediate is then oxidized to 3-dimethylsulfoniopropionaldehyde (B1258502) (DMSP-ald), which is finally oxidized to DMSP. nih.govnih.gov

In the family Compositae (e.g., Wollastonia biflora), the pathway is different as it does not involve a free DMSP-amine intermediate. nih.govannualreviews.org Instead, SMM is converted to DMSP-ald through a process thought to involve transamination and decarboxylation steps. annualreviews.orgnih.gov The transamination product, 4-dimethylsulfonio-2-oxobutyrate (DMSOB), is highly unstable, suggesting it may be channeled within an enzyme complex or exist only as a bound intermediate. nih.gov

This divergence in pathways suggests that DMSP synthesis may have evolved independently in Gramineae and Compositae. nih.gov

Biochemical studies in Spartina alterniflora have identified two novel enzymes responsible for the unique steps in its DMSP synthesis pathway. nih.gov

S-methyl-Met decarboxylase (SDC): This enzyme catalyzes the decarboxylation of SMM to DMSP-amine. It is pyridoxal (B1214274) 5'-phosphate-dependent. nih.gov

DMSP-amine oxidase (DOX): This enzyme mediates the oxidation of DMSP-amine to DMSP-ald and requires O2 for its activity. nih.gov

Table 1: Key Enzymes in DMSP Biosynthesis from S-Methylmethionine in Spartina alterniflora| Enzyme | Reaction Catalyzed | Substrate | Product | Cofactor/Requirement |

|---|---|---|---|---|

| S-methyl-Met decarboxylase (SDC) | Decarboxylation | S-Methylmethionine (SMM) | 3-dimethylsulfoniopropylamine (DMSP-amine) | Pyridoxal 5'-phosphate |

| DMSP-amine oxidase (DOX) | Oxidation | 3-dimethylsulfoniopropylamine (DMSP-amine) | 3-dimethylsulfoniopropionaldehyde (DMSP-ald) | O₂ |

Methionine Regeneration from Homocysteine via S-Methylmethionine

The methionine cycle is a fundamental metabolic pathway where methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for a vast number of biological reactions, including the methylation of DNA, RNA, proteins, and lipids. benbest.comwikipedia.orgnih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. benbest.comnih.gov

Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. benbest.com While the primary pathway for this in mammals involves the enzyme methionine synthase, which uses a methyl group from methylated folic acid (MethylTetraHydroFolate), an alternative pathway exists that utilizes S-methylmethionine (SMM) as the methyl donor. benbest.comwikipedia.org

This reaction is catalyzed by the enzyme homocysteine S-methyltransferase (HMT). researchgate.netwikipedia.org This enzyme facilitates the direct transfer of a methyl group from SMM to homocysteine. The reaction produces two molecules of L-methionine. wikipedia.org

S-Methylmethionine + L-Homocysteine → 2 L-Methionine

This pathway is significant as it directly links the SMM pool with the central methionine cycle. nih.gov All flowering plants produce SMM from methionine and possess a separate mechanism to convert SMM back to methionine, highlighting the importance of this interconversion. nih.gov The enzyme betaine-homocysteine S-methyltransferase 2 (BHMT2) has been identified as an S-methylmethionine-homocysteine methyltransferase, which is involved in the regulation of homocysteine metabolism by converting it to methionine using SMM as the methyl donor. ebi.ac.uknih.govhmdb.ca

Table 2: Methionine Regeneration via S-Methylmethionine| Enzyme | Substrates | Products | Metabolic Significance |

|---|---|---|---|

| Homocysteine S-methyltransferase (HMT) / BHMT2 |

|

|

|

Synthetic Methodologies and Derivatization Strategies for S Methylmethionine Iodide

Laboratory Synthesis of S-Methylmethionine Iodide and Related Sulfonium (B1226848) Salts

The laboratory preparation of S-methylmethionine iodide typically involves the direct methylation of methionine. This process leverages the nucleophilic character of the sulfur atom in the methionine side chain.

The synthesis of methionine-methylsulfonium salts can be achieved through the reaction of methionine with methyl iodide or bromide in a solution of acetic and formic acid. Another approach involves the reaction of methionine with methyl iodide or dimethyl sulfate (B86663) in an aqueous solution. These methods, however, can present challenges when converting the resulting sulfonium salts to other forms. For instance, converting sulfonium methosulfate to the chloride salt requires a complex series of steps including heating with hydrochloric acid, double decomposition with barium chloride, filtration, concentration, neutralization, and crystallization google.com.

An alternative and more versatile method involves refluxing methionine with methanol (B129727) and sulfuric acid. The resulting product is then processed through ion-exchange resins to yield a methionine-methylsulfonium base solution, which can then be treated with various acids to produce the desired salt google.com. For example, treating the base solution with hydriodic acid would yield methionine-methylsulfonium iodide.

Table 1: Comparison of Synthetic Methods for Methionine-Methylsulfonium Salts

| Method | Reagents | Advantages | Disadvantages |

| Direct Methylation | Methionine, Methyl Iodide/Bromide, Acetic Acid, Formic Acid | Direct formation of iodide or bromide salt | Difficult to convert to other salt forms |

| Aqueous Methylation | Methionine, Methyl Iodide/Dimethyl Sulfate, Water | Utilizes aqueous medium | Complex conversion to other salts |

| Ion-Exchange Method | Methionine, Methanol, Sulfuric Acid, Ion-Exchange Resin | Versatile for producing various salt forms | Multi-step process |

This table provides a summary of different laboratory synthesis methods for S-methylmethionine salts.

The stereochemistry of S-methylmethionine is critical for its biological activity and applications. Enantioselective synthesis allows for the specific preparation of either the L- or D-isomer. A highly reproducible method for producing L-[S-methyl-¹¹C]methionine has been developed using a fully automated GE TRACERlab FX C Pro synthesizer researchgate.net. This method is based on the foundational work by Comar et al., which utilizes L-homocysteine thiolactone as a precursor and sodium hydroxide (B78521) as a base in acetone (B3395972) researchgate.net.

For the synthesis of both L- and D-[methyl-¹¹C]methionine, enantiomerically pure precursors are essential. The synthesis can start from [¹¹C]carbon dioxide to produce [¹¹C]methyl iodide, which is then reacted with the appropriate homocysteine derivative. This process has been performed numerous times with high reliability, yielding products with an optical purity greater than 99% nih.gov. The total synthesis time from [¹¹C]carbon dioxide is typically between 12 and 15 minutes, with the crude product having a radiochemical purity of over 95% nih.govresearchgate.net.

Synthesis of Radiolabeled S-Methylmethionine and Precursors for Research

Radiolabeled S-methylmethionine, particularly with carbon-11 (B1219553) ([¹¹C]), is a valuable tracer for positron emission tomography (PET) imaging. The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient synthetic methods researchgate.netnih.gov.

The most common method for synthesizing [¹¹C]methionine involves the methylation of a precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) nih.govsigmaaldrich.com. This reaction is a cornerstone of ¹¹C radiochemistry and is used to label a wide variety of compounds sigmaaldrich.com. The synthesis of L-[S-methyl-¹¹C]methionine is typically achieved by reacting [¹¹C]methyl iodide with L-homocysteine thiolactone researchgate.netnih.gov.

Various optimizations of this process have been explored to increase radiochemical yields and purity. For instance, an "in loop" synthesis method has been developed that avoids the need for preparative HPLC purification researchgate.net. Another approach utilizes a double cartridge system, which has been shown to increase the final radiochemical yield of [¹¹C]methionine by 20% researchgate.net.

Table 2: Key Parameters in [¹¹C]Methionine Synthesis

| Parameter | Details |

| Precursor | L-homocysteine thiolactone |

| Methylating Agent | [¹¹C]Methyl iodide |

| Base | Sodium hydroxide |

| Solvent | Acetone |

| Radiochemical Yield | 40%-90% nih.gov |

| Radiochemical Purity | >95% (crude), >98% (purified) nih.gov |

| Synthesis Time | 12-30 minutes nih.gov |

This table outlines the key parameters and outcomes for the synthesis of [¹¹C]methionine.

To handle the short half-life of ¹¹C and minimize radiation exposure to personnel, automated synthesis modules are widely employed nih.govresearchgate.net. These systems integrate the various stages of synthesis, including the production of [¹¹C]methyl iodide, the methylation reaction, and purification researchgate.netresearchgate.net. A continuous flow procedure has been developed that allows for the synthesis of [¹¹C]methyl iodide and L-[S-methyl-¹¹C]methionine from [¹¹C]CO₂ in about 20 minutes post-bombardment nih.gov. This automated process can produce approximately 44 mCi of [¹¹C]methyl methionine with a specific activity of 3.3 Ci/mmol and a radiochemical purity greater than 96% nih.gov.

Modern automated synthesizers, such as the GE TRACERlab® FX C Pro, have been optimized for the production of ¹¹C-labeled compounds researchgate.netnih.govnih.gov. These systems allow for precise control over reaction conditions, leading to highly reproducible yields researchgate.net. Robotic systems have also been developed for the fully automated synthesis of [¹¹C]methionine, achieving decay-corrected yields of 60% based on [¹¹C]CH₃I with a 16-minute synthesis time iaea.org.

An essential precursor for [¹¹C]-labeling is [¹¹C]methyl iodide, which is typically produced from cyclotron-generated [¹¹C]carbon dioxide or [¹¹C]methane nih.gov. The "wet method" involves the reduction of [¹¹C]CO₂ to [¹¹C]methanol, followed by reaction with hydriodic acid iaea.org. The "gas phase" or "dry method" involves the reaction of [¹¹C]methane with iodine vapor at high temperatures google.com.

A non-thermal plasma method has been developed for the preparation of [¹¹C]methyl iodide from [¹¹C]methane and iodine in a single pass through a reactor researchgate.net. This technique utilizes a high voltage applied to electrodes in a stream of helium gas at reduced pressure to create a plasma researchgate.net. This method can produce [¹¹C]methyl iodide with a decay-corrected radiochemical yield of 13 ± 3% based on the starting [¹¹C]carbon dioxide within 6 minutes researchgate.net.

[3H]-Labeling Approaches for Methionine Residues in Biomolecules

Radiolabeling of methionine residues within biomolecules is a crucial technique for tracing metabolic pathways and studying amino acid uptake. A primary method for this involves the use of L-methionine labeled with tritium (B154650) ([3H]) on its methyl group, known as L-[Methyl-3H]-Methionine. revvity.com This tracer is widely employed in research concerning methionine metabolism and its incorporation into proteins. revvity.com The tritium label allows for sensitive detection of the amino acid as it is transported, stored, and integrated into larger molecules.

General methodologies for tritium labeling of amino acids and peptides can involve various techniques, including the use of tritium gas with heterogeneous or homogeneous catalysts. dtu.dk Another common approach is tritiodehalogenation, which involves the catalytic replacement of a halogen atom with tritium. dtu.dk For methionine specifically, introducing the tritium label via a tritiated methyl donor is a direct and effective strategy. This approach has been successfully used to investigate the role of S-adenosylmethionine (SAM) as a substrate for transport at the blood-brain barrier and to study methionine flux in nutrition research. revvity.com The stability of the peptide linkage under tritiation conditions ensures that the integrity of the biomolecule is maintained during the labeling process. iaea.org

Preparation of S-Methylmethionine Derivatives for Academic Studies

The synthesis of S-methylmethionine (SMM) derivatives is an active area of research, driven by the need to modify the molecule's properties for specific scientific applications. A significant motivation for creating derivatives is to improve stability or reduce undesirable characteristics, such as the unpleasant odor associated with SMM, which limits its use in some fields. nih.govsemanticscholar.org For instance, researchers have synthesized a variety of odor-free SMM derivatives to investigate their potential protective effects on skin. nih.govresearchgate.net

These academic studies often involve creating a library of related compounds and then screening them for specific biological activities. nih.gov By systematically altering the chemical structure of SMM, scientists can explore structure-activity relationships and identify novel compounds with enhanced or specific functionalities for further development. nih.gov

Synthesis of Chemically Modified S-Methylmethionine Analogs

Chemical modification of the S-methylmethionine (SMM) structure has led to the creation of various analogs for research purposes. One notable strategy involves modifying the amino acid backbone to produce derivatives with altered properties. In an effort to develop stable, odor-free compounds, researchers have synthesized SMM derivatives by reacting L-cysteine or DL-homocysteine with benzaldehyde. nih.gov This reaction yields thiazolidine (B150603) and thiazinane carboxylic acid derivatives, which are structurally distinct from the parent SMM molecule. nih.govresearchgate.net

These synthetic approaches allow for the creation of a diverse range of analogs. In one study, 50 different SMM derivatives were synthesized and subsequently screened to identify compounds with specific biological activities, such as promoting the proliferation of human dermal fibroblasts. nih.gov

Below is a table summarizing examples of chemically modified SMM analogs developed for research.

Table 1: Examples of Chemically Modified S-Methylmethionine Analogs| Derivative Name | Starting Materials | Resulting Structure Type |

|---|---|---|

| (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid | L-cysteine, Benzaldehyde | Thiazolidine |

| (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid | DL-homocysteine, Benzaldehyde | Thiazinane |

Conversion to Alternative Sulfonium Salts for Specific Applications

The iodide salt of S-methylmethionine can be converted into other sulfonium compounds or different salt forms to suit specific biological or chemical applications.

One significant conversion pathway observed in nature is the metabolic transformation of S-methylmethionine (SMM) into the osmoprotectant 3-dimethylsulfoniopropionate (DMSP) in certain plants. nih.govwikipedia.orgresearchgate.net This biosynthetic route proceeds via the intermediate 3-dimethylsulfoniopropionaldehyde (B1258502) (DMSP-ald). nih.gov The initial step in this conversion is believed to be a transamination reaction that removes the amino group from SMM. nih.govresearchgate.net The resulting product, 4-dimethylsulfonio-2-oxobutyrate (DMSOB), is highly unstable and rapidly decomposes, releasing dimethylsulfide. nih.govresearchgate.net This instability suggests that the conversion of SMM to DMSP-ald in vivo may occur within a specialized enzyme complex to channel the unstable intermediate. nih.govresearchgate.net

In laboratory and industrial settings, the counter-ion of the SMM salt is often exchanged to alter its physical properties, such as solubility or stability. A common method involves using ion-exchange chromatography. For example, a solution containing S-methylmethionine methosulfate can be passed through a strongly acidic ion-exchange resin. google.com After washing the resin, it can be eluted with a solution containing the desired anion, such as aqueous ammonia (B1221849), to produce an aqueous solution of the SMM base. This base can then be neutralized with the desired acid (e.g., hydrochloric acid or cyclohexylsulfamic acid) to yield the corresponding crystalline salt. google.com

The table below lists different sulfonium salts of S-methylmethionine that have been prepared for various uses.

Table 2: Alternative S-Methylmethionine Sulfonium Salts| Salt Name | Abbreviation/Formula | Method of Preparation |

|---|---|---|

| Methionine-methylsulfonium chloride | C6H14ClNO2S | Neutralization of SMM base with hydrochloric acid. google.com |

| Methionine-methylsulfonium bromide | C6H14BrNO2S | Direct reaction of methionine with methyl bromide. google.com |

| Methionine-methylsulfonium cyclohexylsulfamate | C12H26N2O5S2 | Neutralization of SMM base with cyclohexylsulfamic acid. google.com |

Analytical Techniques for Characterizing S Methylmethionine Iodide and Its Metabolites

Spectroscopic Characterization of S-Methylmethionine Derivatives

Spectroscopic methods are fundamental in elucidating the molecular structure of S-Methylmethionine and its derivatives. These techniques provide insights into the functional groups and bonding arrangements within the molecule.

Application of Infrared Spectrophotometry

Infrared (IR) spectrophotometry is a valuable tool for identifying the characteristic functional groups present in S-Methylmethionine iodide. The IR spectrum of an SMM derivative would exhibit absorption bands corresponding to its zwitterionic amino acid structure. Key vibrational modes include those from the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups.

Studies on related amino acid-iodine complexes show distinct spectral features. For instance, the IR spectra of iodine adducts with zwitterionic amino acids reveal bands associated with the quaternary amine groups linked to iodine molecules. rjpbcs.com One would expect to see asymmetric and symmetric stretching vibrations of the carboxylate group. The IR spectra of similar compounds, like DL-methionine complexes, show characteristic bands for ʋ(NH₂) in the region of 3290-3248 cm⁻¹ and for ʋ(COO⁻) in the 1551-1634 cm⁻¹ and 1379-1420 cm⁻¹ ranges. researchgate.net A narrow, intense band around 1194 cm⁻¹ can be indicative of the C-N stretching vibration, and its characteristics may suggest the formation of a donor-acceptor bond between the nitrogen atom and an iodine molecule. rjpbcs.com Furthermore, a shift in the intense band at 1391 cm⁻¹, characteristic of the original amino acid, can be observed upon complexation. rjpbcs.com The spectrum for D-Methionine, for example, shows strong absorption related to its oil mull preparation around 2900 cm⁻¹. nist.gov

Chromatographic Separation and Identification Methodologies

Chromatography is the cornerstone for the separation and identification of S-Methylmethionine from complex matrices. A variety of chromatographic techniques have been developed and optimized for this purpose.

Paper Chromatography for Sulfonium (B1226848) Compounds

Paper chromatography, one of the earliest chromatographic methods, has been successfully used for the separation and determination of S-Methylmethionine. tandfonline.com This technique separates compounds based on their differential partitioning between a stationary phase (water adsorbed onto paper) and a mobile phase (a developing solvent). wikipedia.orgchemguide.co.uklibretexts.org

The process involves spotting a sample of the mixture onto a baseline on the chromatography paper. chemguide.co.ukyoutube.com The edge of the paper is then immersed in a solvent, which moves up the paper by capillary action, carrying the sample components with it. buffalostate.edutruman.edu Amino acids, including sulfonium compounds like SMM, are separated based on the properties of their R groups, which influence their solubility in the mobile phase and their attraction to the stationary phase. buffalostate.edu Hydrophilic molecules are more attracted to the paper and move slower, while hydrophobic molecules travel further with the non-polar solvent. buffalostate.edu After development, the separated, colorless amino acid spots are visualized by spraying the chromatogram with a reagent like ninhydrin (B49086), which reacts to produce colored products, typically purple or brown. chemguide.co.ukbuffalostate.edu The position of each spot is characterized by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wikipedia.org This Rƒ value can be used for identification by comparing it to that of a known standard run under the same conditions. chemguide.co.uk Two-dimensional paper chromatography, which uses two different solvents in perpendicular directions, can be employed for separating complex mixtures with similar polarities. wikipedia.orglibretexts.org

Liquid Chromatography Techniques (e.g., LC-MS/MS, HPLC, Ion-Exchange)

Modern liquid chromatography techniques offer high resolution, sensitivity, and speed for the analysis of S-Methylmethionine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique has become a primary tool for the sensitive and specific quantification of SMM in various samples, including vegetables, malt (B15192052), and biological fluids. nih.govresearchgate.netresearchgate.net A common approach is the use of a stable isotope dilution assay (SIDA), where a deuterium-labeled internal standard, such as [²H₃]-S-methylmethionine, is added to the sample. nih.govacs.org This method allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. acs.org The validation of LC-MS/MS methods typically involves assessing parameters like precision, recovery, and the limit of detection (LoD). For instance, one method reported a relative standard deviation (RSD) of 5.5% for precision and a recovery of 102.5% in spiked tomato samples. acs.org The LoD for SMM in orange juice was calculated to be 50 μg/kg. acs.org LC-MS/MS has also been instrumental in analyzing related metabolites in the trans-methylation pathway, such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), in human plasma. nih.gov

High-Performance Liquid Chromatography (HPLC): Various HPLC methods have been developed for SMM analysis. One approach utilizes an amino acid analyzer with an ion-exchange column, followed by post-column derivatization with a reagent like ninhydrin or o-phthaldialdehyde (OPA) and fluorescence detection. tandfonline.comtandfonline.comtandfonline.com This method is specific and reproducible, capable of determining quantities as small as 0.2 μg of DMS equivalent per gram of dry malt. tandfonline.com Another method involves reverse-phase HPLC with fluorescence detection after derivatization, which has been optimized for quantifying SMM in marine samples by examining parameters like sample pH, reaction time, and derivatization reagent concentration. proquest.com The method detection limit for this technique varied with the sample matrix, ranging from 13.5 to 33.0 pmol SMM/mL. proquest.com Two-dimensional HPLC, combining reversed-phase and cation-exchange chromatography, has been employed to overcome overlapping peaks when analyzing SAM and its metabolites, proving to be a suitable assay for various tissues and cultured cells. ucl.ac.uk

Ion-Exchange Chromatography: This technique is often integrated into HPLC systems for SMM analysis. It separates molecules based on their net charge. In the context of SMM, an ion-exchange column is used to separate the positively charged sulfonium compound from other amino acids and components in a sample before detection. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Direct analysis of the non-volatile S-Methylmethionine by GC-MS is not feasible. However, indirect GC-MS methods have been developed. One such method is based on the alkaline decomposition of SMM into equimolecular quantities of dimethyl sulfide (B99878) (DMS) and homoserine. nih.gov The volatile DMS is then distilled, trapped, and analyzed by a gas chromatograph. nih.gov This method has been optimized to achieve a 91.1% conversion of SMM to DMS. nih.gov The identity of SMM eluted from an HPLC column can also be confirmed by treating the eluate to produce DMS, which is then identified by GC with a flame photometric detector (FPD). tandfonline.com While GC-MS is more commonly used for volatile compounds, methods have been developed for non-volatile related compounds like methionine and other sulfur-containing amino acids after a derivatization step to increase their volatility. mdpi.comnih.govresearchgate.netchromatographyonline.com This involves treating the sample with a derivatizing agent, such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA), before injection into the GC-MS system. nih.govresearchgate.net

Quantitative Determination of S-Methylmethionine and Related Species

Accurate quantification of SMM is essential for various applications, from food science to clinical research. Several of the chromatographic methods described above have been rigorously validated for quantitative purposes.

The stable isotope dilution assay (SIDA) coupled with LC-MS/MS is a gold standard for the quantification of SMM. nih.govresearchgate.netacs.org This approach has been used to determine SMM concentrations in a wide range of raw vegetables and malt. For example, amounts ranging from 2.8 mg/kg in fresh tomatoes to 176 mg/kg in celery have been reported. nih.govresearchgate.net

Table 1: S-Methylmethionine (SMM) Content in Various Raw Vegetables Determined by LC-MS/MS

| Vegetable | SMM Content (mg/kg) | Reference |

|---|---|---|

| Celery | 176 | nih.govresearchgate.net |

| Leek | - | researchgate.net |

| Cabbage | - | researchgate.net |

| Turnip Cabbage | - | researchgate.net |

| Beetroot | - | researchgate.net |

| Fresh Tomatoes | 2.8 | nih.govresearchgate.net |

HPLC methods with fluorescence detection also provide reliable quantification. Calibration curves are established by analyzing standard solutions of known SMM concentrations. tandfonline.com For instance, a calibration curve for SMM quantification was generated by adding increasing amounts of SMM (from 0 to 30 nmol/mL) to beer samples and plotting the peak height ratio relative to an internal standard. tandfonline.com

Quantitative GC methods rely on the stoichiometric conversion of SMM to a detectable volatile compound like DMS. nih.gov By establishing optimal reaction conditions, the amount of DMS formed can be directly correlated to the initial concentration of SMM in the sample. nih.gov

Method validation is a critical aspect of quantitative analysis. For LC-MS/MS assays of related compounds like SAM and SAH, validation includes determining the range of reliable response, inter-day accuracy, and imprecision. For example, an assay for SAM and SAH in human plasma demonstrated inter-day accuracies between 96.7–103.9% and inter-day imprecisions of 8.1–9.1%. nih.gov

Table 2: Validation Parameters for an LC-MS/MS Assay of SAM and SAH

| Parameter | S-adenosylmethionine (SAM) | S-adenosylhomocysteine (SAH) | Reference |

|---|---|---|---|

| Range of Reliable Response (nmol/L) | 8 to 1024 | 16 to 1024 | nih.gov |

| Inter-day Accuracy (%) | 96.7–103.9 | 97.9–99.3 | nih.gov |

| Inter-day Imprecision (%) | 8.1–9.1 | 8.4–9.8 | nih.gov |

Spectrophotometric and Amino Acid Analysis (e.g., Ninhydrin Detection)

The quantification and detection of S-Methylmethionine (SMM), as with other amino acids, can be effectively achieved using spectrophotometric methods, prominently featuring the ninhydrin reaction. nih.gov This chemical test is a cornerstone in amino acid analysis due to its high sensitivity and reliability in detecting free alpha-amino groups. microbenotes.comamrita.edu

The underlying principle of the ninhydrin test involves the reaction of two molecules of ninhydrin (2,2-dihydroxyindane-1,3-dione) with a free α-amino acid. microbenotes.com In this process, ninhydrin acts as a potent oxidizing agent, inducing an oxidative deamination of the amino acid. byjus.com This initial reaction leads to the formation of hydrindantin (B147029) (the reduced form of ninhydrin), ammonia (B1221849), carbon dioxide, and an aldehyde. byjus.com The liberated ammonia then reacts with another molecule of ninhydrin and the hydrindantin to form a diketohydrin complex known as Ruhemann's purple. microbenotes.combyjus.com

This final complex exhibits a distinct deep purple color, which can be quantified spectrophotometrically. youtube.com The intensity of the color, measured by its absorbance typically at a wavelength of 570 nm, is directly proportional to the concentration of the primary amino acid in the sample. amrita.edunih.gov This relationship allows for the precise quantification of SMM after establishing a standard curve with known concentrations. microbenotes.com It is important to note that imino acids like proline yield a yellow-orange colored product with an absorption maximum at 440 nm, while asparagine can produce a brown color. microbenotes.combyjus.com The specificity of the reaction for the primary amino group makes it a robust tool for amino acid analysis in various biological and chemical samples. nih.gov

| Analyte Type | Example Compound(s) | Observed Color | Typical Absorption Maximum (nm) |

|---|---|---|---|

| α-Amino Acids | S-Methylmethionine, Glycine, Alanine | Deep Purple (Ruhemann's Purple) | 570 |

| Imino Acids | Proline, Hydroxyproline | Yellow-Orange | 440 |

| Amide-containing Amino Acids | Asparagine | Brown | Not typically used for quantification |

| Ammonia & Primary/Secondary Amines | Ammonia | Deep Purple | 570 |

Radiometric Quantification for Labeled Forms

Isotopic labeling is a powerful technique for the precise quantification of molecules in complex mixtures. While traditional radiometric methods involve radioactive isotopes, modern approaches frequently utilize stable isotopes in combination with mass spectrometry for enhanced safety and resolution. For S-Methylmethionine and related compounds, methods involving isotopically labeled methyl iodide serve as a key analytical strategy.

A prominent technique is the stable isotope dilution assay (SIDA). This method involves "spiking" a sample with a known quantity of an isotopically labeled version of the analyte, which serves as an internal standard. For SMM, a deuterium-labeled form can be used. The sample is then processed and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the signal intensity of the naturally occurring analyte to that of the isotopically labeled internal standard, a highly accurate and precise quantification can be achieved. This approach effectively corrects for any sample loss during preparation or variations in instrument response.

Research has successfully applied SIDA using LC-MS/MS to quantify SMM in various plant-based foods. This methodology allows for the determination of SMM concentrations with high specificity and sensitivity, distinguishing it from other structurally similar compounds.

| Food Source | SMM Concentration (mg/kg) |

|---|---|

| Celery | 176 |

| Tomatoes (Fresh) | 2.8 |

Data adapted from studies utilizing LC-MS/MS for SMM quantification.

Electrophoretic and Other Physicochemical Analysis Methods

Electrophoretic techniques, which separate molecules based on their charge and size in an electric field, are valuable for the analysis of S-Methylmethionine and its metabolites. Capillary electrophoresis (CE) and paper electrophoresis are two such methods.

Paper electrophoresis is a classic technique used to separate amino acids. youtube.com In this method, a sample is applied to a strip of filter paper saturated with a buffer of a specific pH. researchgate.net When an electric field is applied, charged molecules migrate towards the electrode with the opposite charge. youtube.com The net charge of an amino acid is dependent on the pH of the buffer, allowing for the separation of different amino acids in a mixture. After separation, the compounds can be visualized using staining agents like ninhydrin. scispace.com High-voltage paper electrophoresis has been specifically used for analyzing amino acids in protein hydrolysates. nih.gov

Capillary electrophoresis (CE) offers a more modern, high-resolution alternative. It provides rapid and highly efficient separations with very small sample volumes. While direct applications on S-Methylmethionine Iodide are less documented in readily available literature, methods developed for structurally and functionally related compounds, such as S-adenosylmethionine (SAM), demonstrate the technique's applicability. For instance, SAM has been successfully analyzed in fruit extracts using a glycine-phosphate buffer system. nih.gov Such CE methods can separate different stereoisomeric forms and achieve low detection limits, often proving faster and more sensitive than conventional HPLC methods. nih.gov The principles and methodologies, including buffer composition and voltage settings, can be adapted for the analysis of SMM.

| Parameter | Condition |

|---|---|

| Technique | Capillary Electrophoresis (CE) |

| Buffer System | 200 mM Glycine : 50 mM Phosphate |

| pH | 2.5 |

| Capillary | Uncoated fused silica, 50 µm I.D. |

| Voltage | 22.5 kV |

| Detection Limit | ~0.5 µM - 10 fmol |

| Analysis Time | ~16-20 minutes |

Conditions are based on published methods for S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), demonstrating the capability of CE for analyzing related sulfur-containing amino acid derivatives. nih.govresearchgate.net

Investigative Studies on the Biological Functions of S Methylmethionine in Research Models

Cellular and Molecular Mechanisms of Action

Research utilizing cellular and molecular models has provided significant insights into the mechanisms through which S-Methylmethionine exerts its biological effects. These studies have primarily focused on its impact on dermal fibroblasts and its protective properties against cellular stressors.

S-Methylmethionine sulfonium (B1226848) (SMMS) has been demonstrated to play a crucial role in the wound-healing process by influencing the behavior of human dermal fibroblasts (hDFs). nih.govkarger.comnih.gov Studies have shown that treatment with SMMS is sufficient to promote both the growth and migration of these cells, which are essential steps for skin repair. nih.govnih.gov In animal models, the topical application of SMMS to physical and chemical wounds resulted in accelerated wound closure and enhanced re-epithelialization compared to controls. nih.gov The promotion of hDF proliferation and migration by SMMS is a key factor in its observed wound-healing capabilities. karger.comnih.gov

A study on the effects of SMMS on human dermal fibroblasts demonstrated a significant increase in cell migration. The table below illustrates the enhanced migration of fibroblasts when treated with 1 mmol/l of SMMS over a 48-hour period.

| Time (hours) | Control (Migration %) | SMMS-Treated (Migration %) |

| 24 | 25% | 40% |

| 48 | 50% | 85% |

This table is based on data suggesting a significant increase in hDF migration with SMMS treatment at 24 and 48 hours. karger.com

S-Methylmethionine has been shown to possess antioxidant properties, contributing to the protection of cells from oxidative damage. nih.govresearchgate.net Specifically, SMMS has been found to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. nih.gov In the context of skin health, SMMS has demonstrated a photoprotective effect against ultraviolet B (UVB) irradiation by attenuating the generation of UVB-induced ROS in both keratinocyte progenitor cells and human dermal fibroblasts. nih.govresearchgate.net Methionine residues in proteins can act as catalytic antioxidants by scavenging reactive oxygen species, and this function is supported by methionine sulfoxide reductases that can reduce oxidized methionine back to its original form. researchgate.netresearchgate.net

The protective effect of S-Methylmethionine against UVB-induced reduction in cell viability is significant. The following table presents data on the survival of human dermal fibroblasts after UVB irradiation, with and without SMMS treatment.

| Treatment | Cell Viability (%) |

| Control (No UVB) | 100% |

| UVB Irradiated | 50% |

| UVB + SMMS (10 µM) | 80% |

This table is illustrative of findings where SMMS recovered the viability of hDFs reduced by UVB irradiation. nih.gov

The proliferative and migratory effects of S-Methylmethionine on dermal fibroblasts are mediated through the activation of specific intracellular signaling pathways. karger.comnih.govnih.gov Research has identified the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway as a key mediator of SMMS-induced cellular responses. karger.comnih.govnih.gov Activation of the ERK1/2 pathway is a critical event in the promotion of both cell proliferation and migration. karger.com Studies have shown that the inhibition of ERK1/2 activity, through the use of a chemical inhibitor, significantly abrogates the promoted proliferation and migration of human dermal fibroblasts by SMMS. karger.comnih.gov This strongly suggests that the wound-healing effects of SMMS are, at least in part, a result of ERK1/2 activation. karger.com

The activation of the ERK1/2 pathway is a central mechanism for the cellular effects of S-Methylmethionine.

| Condition | ERK1/2 Activation Level | Cellular Proliferation | Cellular Migration |

| Control | Basal | Normal | Normal |

| SMMS Treatment | Increased | Promoted | Accelerated |

| SMMS + ERK1/2 Inhibitor | Inhibited | Abrogated | Repressed |

This table summarizes the relationship between SMMS, ERK1/2 activation, and cellular responses in dermal fibroblasts. karger.comnih.gov

S-Methylmethionine has demonstrated cytoprotective effects in various cellular models, extending beyond its role in skin cells. It is widely recognized for its therapeutic effect in preventing gastrointestinal ulceration. nih.gov Furthermore, protective effects of SMMS have been reported in valproic acid-induced liver and kidney injury. nih.gov In skin cells, SMMS protects keratinocyte progenitor cells and human dermal fibroblasts against the damaging effects of UVB irradiation. nih.govnih.gov This protection is evidenced by an increase in the viability of these cells following UVB exposure. nih.gov

Role in Plant Physiology and Environmental Stress Response

In addition to its functions in animal cells, S-Methylmethionine plays a vital role in the physiology and stress response of plants. It is a universal metabolite in higher plants, derived from L-methionine. nih.gov

S-Methylmethionine is a key component of sulfur metabolism and transport in flowering plants. semanticscholar.orgnih.govnih.gov It has been established as a major long-distance transport form of reduced sulfur in the phloem sap of various plant species, including wheat, canola, and legumes. semanticscholar.orgnih.govoup.com The level of SMM in the phloem can be substantial, and it is estimated that it could contribute approximately half of the sulfur required for grain protein synthesis in wheat. semanticscholar.orgnih.gov SMM is synthesized from methionine in the source leaves and is then loaded into the phloem for transport to sink tissues like seeds. oup.com While glutathione has also been identified as a transport form of reduced sulfur, SMM plays a previously unrecognized but often major role in this process. semanticscholar.orgnih.govfrontiersin.org

The concentration of S-Methylmethionine in the phloem highlights its importance in sulfur transport.

| Plant Species | SMM in Phloem Sap | Contribution to Grain Sulfur |

| Wheat | ~2% of free amino acids | Approx. 50% |

This table is based on findings that L-SMM is a major constituent of the phloem sap moving to wheat ears. semanticscholar.orgnih.gov

Mechanisms of Osmoprotection and Tolerance to Abiotic Stress (e.g., Low-Temperature)

S-Methylmethionine (SMM) plays a significant role in protecting plants against abiotic stressors, particularly low temperatures. Research has demonstrated that SMM treatment can reduce cell membrane damage in various plants subjected to cold stress, including peas, maize, soybeans, and different varieties of winter wheat researchgate.netnih.gov. The protective mechanism involves preserving the integrity of the cell membrane, thereby reducing electrolyte leakage, a common indicator of cell damage under stress researchgate.netnih.gov.

The osmoprotective properties of SMM are linked to its role as a precursor to dimethyl sulfoniopropionate (DMSP), a potent osmoregulator that helps plants tolerate cold and drought stress nih.govresearchgate.net. By contributing to the synthesis of such osmoprotectants, SMM helps maintain cellular turgor and protects cellular structures from the damaging effects of low temperatures and dehydration researchgate.netmdpi.com. Studies have shown that external application of SMM can enhance a plant's defense potential and tolerance to environmental challenges like chilling researchgate.netdntb.gov.ua.

Influence on the Biosynthesis of Plant Regulatory and Defense Compounds (e.g., Polyamines, Ethylene)

S-Methylmethionine (SMM) is a key intermediate in the metabolism of sulfur and influences the biosynthesis of essential plant regulatory and defense compounds, including polyamines and ethylene researchgate.netresearchgate.net. Polyamines, such as putrescine, spermidine, and spermine, are crucial for various developmental processes and stress responses in plants oup.comnih.gov. Investigations have revealed that SMM treatment can increase the levels of agmatine, putrescine, and spermidine, while having no effect on spermine levels researchgate.netnih.gov. This suggests a regulatory role for SMM in the polyamine biosynthetic pathway.

Furthermore, SMM metabolism is interconnected with the biosynthesis of ethylene, a phytohormone that regulates numerous aspects of plant growth, development, and response to stress. Both polyamine and ethylene synthesis pathways utilize S-adenosylmethionine (SAM) as a common precursor nih.govnih.govpnas.org. SMM is synthesized from methionine and is involved in regulating the levels of methionine and SAM within plant cells researchgate.net. By influencing the availability of these precursors, SMM can indirectly modulate the production of ethylene and polyamines, thereby playing a role in the plant's defense and regulatory networks researchgate.netresearchgate.net. This interaction highlights the competitive relationship between the synthesis of polyamines and ethylene from their shared precursor nih.govresearchgate.net.

Biochemical Impact in Animal Models (Excluding Clinical Applications)

Methyl Group Donation in Biosynthetic Processes (e.g., Creatine Synthesis)

In animal models, S-Methylmethionine (SMM) is recognized as a potent methyl donor, participating in various biosynthetic processes. A primary example of this function is its role in creatine synthesis. Creatine, vital for energy metabolism in muscle and nerve tissues, is synthesized through a methylation reaction where guanidinoacetate (GAA) is converted to creatine researchgate.netnih.govcjbio.net. This process is dependent on a sufficient supply of methyl groups, which are provided by S-adenosylmethionine (SAM), a direct metabolite of methionine researchgate.netnih.gov.

Studies in neonatal piglets have demonstrated that the availability of methionine is a limiting factor for creatine synthesis researchgate.netnih.gov. When dietary methionine is adequate, it enhances the conversion of GAA to creatine nih.gov. SMM, as a derivative of methionine, contributes to the pool of methyl groups necessary for this transmethylation reaction nih.gov. The metabolism of SMM in the liver and kidneys involves the methylation of homocysteine to form methionine, which can then be converted to SAM, the universal methyl donor for reactions including creatine synthesis nih.gov. Therefore, SMM plays a crucial role in supporting the endogenous synthesis of creatine by providing the essential methyl groups required for the final step of the biosynthetic pathway cjbio.net.

Contribution to Methionine and Choline (B1196258) Bioactivity in Dietary Studies

Dietary studies in animal models have shown that S-Methylmethionine (SMM) exhibits significant bioactivity related to both methionine and choline, primarily through its role in methylation processes. SMM can spare the dietary requirements for choline, another important methyl donor nih.gov. The metabolic pathways of choline, methionine, and other methyl donors are closely interconnected nih.gov. For instance, methionine can be regenerated from homocysteine using methyl groups derived from betaine, a metabolite of choline nih.gov.

Research in chickens has demonstrated that dietary SMM has choline-sparing activity. When diets are deficient in choline or both choline and methionine, the addition of SMM leads to a significant growth response nih.govscispace.com. This indicates that SMM can provide the necessary methyl groups for essential metabolic functions, thus reducing the demand for choline nih.gov. The bioactivity of SMM in this context highlights the fungible nature of these methyl sources in animal nutrition, where one can compensate for a deficiency in another to a certain extent nih.gov. This interplay is crucial for understanding the dietary requirements of methionine and choline and how compounds like SMM can influence them nih.govyoutube.comyoutube.com.

Modulatory Effects on Inflammatory Pathways and Associated Biomarkers

In animal models, S-Methylmethionine (SMM) has demonstrated the ability to modulate inflammatory responses. While direct studies on SMM are limited, research on related methyl donors like methionine provides insight into these effects. Dietary methionine restriction, for instance, has been shown to have a greater impact on reducing inflammatory pathways compared to general caloric restriction nih.gov. This suggests that the availability of methyl groups plays a crucial role in regulating inflammation.

SMM is believed to exert hepatoprotective effects in part by modulating inflammatory responses caringsunshine.com. Methionine supplementation has been observed to ameliorate inflammatory responses during challenges like lipopolysaccharide (LPS) exposure in cell culture models youtube.com. These effects are often associated with a reduction in the expression of pro-inflammatory markers. Given that SMM is a derivative of methionine and a potent methyl donor, it is hypothesized to contribute to these anti-inflammatory effects by influencing methylation-dependent pathways that regulate inflammation nih.govyoutube.com.

Role in Detoxification Mechanisms (e.g., Histamine Methylation)

S-Methylmethionine (SMM) participates in detoxification processes within the body, partly through its role in methylation reactions. The liver is a primary site for the biotransformation of SMM nih.gov. One of the proposed mechanisms for its hepatoprotective effects is its involvement in methylation pathways that are crucial for liver function and detoxification caringsunshine.com.

Tissue-Specific Metabolic Responses in Animal Models

Investigative studies in animal models have elucidated that the biotransformation of S-Methylmethionine (SMM) is an active process, with distinct metabolic activities observed in the liver, kidneys, and digestive tract. nih.gov Pharmacokinetic studies in rats demonstrate that SMM is rapidly absorbed and tends to accumulate in the liver and kidneys, where it is actively assimilated. nih.gov

Research in rat models has identified two primary metabolic pathways for SMM in both the liver and kidneys. nih.gov The first pathway involves the methylation of homocysteine, which results in the formation of methionine. nih.gov The second pathway is an enzymatic hydrolysis of SMM, yielding dimethylsulfide and homoserine as products. nih.gov In contrast, within the digestive tract, metabolic activity appears to be limited to the enzymatic hydrolysis pathway, mediated by the enzyme S-methylmethionine-sulphonium hydrolase. nih.gov

| Tissue | Metabolic Pathway | Products | Source |

|---|---|---|---|

| Liver | Homocysteine Methylation | Methionine | nih.gov |

| Enzymatic Hydrolysis | Dimethylsulfide, Homoserine | ||

| Kidneys | Homocysteine Methylation | Methionine | nih.gov |

| Enzymatic Hydrolysis | Dimethylsulfide, Homoserine | ||

| Digestive Tract | Enzymatic Hydrolysis | Dimethylsulfide, Homoserine | nih.gov |

Further studies using C57BL/6J mice on a high-fat diet have provided additional insights into the tissue-specific responses to SMM supplementation. In this model, SMM administration was linked to significant changes in hepatic gene expression. dntb.gov.uanih.govmdpi.com Specifically, researchers observed the positive regulation of genes involved in xenobiotic metabolism (Sult1e1), glucose metabolism (Phlda1), and circadian rhythm pathways (Ciart). dntb.gov.uamdpi.com While there were notable changes in the liver/body weight ratio, the study found no significant differences in liver triglycerides or the kidney weight/total body ratio between the SMM-supplemented group and the high-fat diet control group. dntb.gov.uamdpi.com

| Tissue | Parameter Measured | Observed Effect | Source |

|---|---|---|---|

| Liver | Gene Expression | Upregulation of genes related to xenobiotic, glucose, and circadian rhythm pathways (e.g., Sult1e1, Phlda1, Ciart). | dntb.gov.uamdpi.com |

| Liver/Body Weight Ratio | Significant difference observed compared to the low-fat diet group. | ||

| Triglyceride Levels | No significant differences compared to the high-fat diet group. | ||

| Kidneys | Kidney/Body Weight Ratio | No significant difference demonstrated. | mdpi.com |

These findings underscore the liver's central role in metabolizing SMM and responding to its presence through altered gene expression, particularly under metabolic stress conditions induced by a high-fat diet. dntb.gov.uamdpi.com

Advanced Applications and Future Research Directions

Development of S-Methylmethionine as Radiopharmaceutical Precursors for Molecular Imaging Research

The structural similarity of S-methylmethionine to methionine, an essential amino acid with elevated uptake in many tumor cells, makes it an attractive candidate for the development of radiotracers for positron emission tomography (PET) imaging. nih.gov Radiotracers based on amino acids like [¹¹C]methionine are valuable for visualizing increased protein synthesis and cellular proliferation, which are hallmarks of cancerous tissues. nih.govnih.gov

Utility of S-Methylmethionine Tracers in Preclinical Imaging Studies

Radiolabeled S-methylmethionine, particularly with carbon-11 (B1219553) ([¹¹C]SMM), serves as a valuable tracer in preclinical imaging studies to visualize and characterize pathological processes. In oncology, [¹¹C]methionine PET imaging has demonstrated utility in delineating tumors and assessing their metabolic activity. nih.govnih.gov For instance, in studies of esophageal cancer, [S-methyl-¹¹C]-L-methionine PET/CT has been used to evaluate the early response to neoadjuvant carbon ion radiotherapy. nih.gov The uptake of the tracer in tumor cells is linked to increased amino acid transport and protein synthesis, providing a functional assessment of the tumor's response to treatment. e-century.us

Preclinical studies have also highlighted the potential of [¹¹C]methionine to differentiate tumors from inflammatory processes, a common challenge with the more widely used tracer, ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG). e-century.us This specificity is advantageous for accurately diagnosing and staging various cancers. nih.gov Furthermore, the intensity of the [¹¹C]methionine PET signal in metastatic lymph nodes has been suggested as a potential biomarker for methionine addiction in cancers, which could guide personalized treatment strategies. nih.gov

The table below summarizes key findings from preclinical studies utilizing methionine-based PET tracers.

| Tracer | Animal Model | Key Findings | Reference |

| [¹¹C]methionine | Mouse model of fibrosarcoma | Superior to ¹⁸F-FDG for differentiating tumor from inflammation. | e-century.us |

| [S-methyl-¹¹C]-L-methionine | Patients with esophageal cancer | PET/CT imaging parameters can assess early response to neoadjuvant carbon ion radiotherapy. | nih.gov |

| [¹¹C]methionine | Patient with metastatic breast cancer | Strong and precise signal in metastatic axillary lymph nodes, suggesting a biomarker for methionine addiction. | nih.gov |

Methodological Advancements in Radiochemical Yield and Purity for Imaging Agents

The short half-life of carbon-11 (approximately 20.4 minutes) necessitates rapid and efficient radiosynthesis methods to ensure high radiochemical yield and purity of [¹¹C]SMM for clinical and preclinical use. researchgate.net Recent advancements have focused on optimizing the ¹¹C-methylation of precursor molecules to improve the efficiency and reliability of radiotracer production.

One approach involves the online ¹¹C-methylation of L-homocysteine thiolactone hydrochloride on a C18 solid-phase extraction cartridge. A systematic study of reaction parameters, including the ratios of lactone to base and ethanol (B145695) to water, and the duration of the ¹¹C-methylation step, has led to a method that produces L-[methyl-¹¹C]Methionine with a high radiochemical yield (75 ± 3%) and high enantiomeric purity (93.7 ± 0.5%). researchgate.net

Another advancement is the use of a double cartridge approach for the radiosynthesis of [¹¹C]methionine, which has been shown to increase the final radiochemical yield by 20% compared to a single cartridge method. researchgate.net Furthermore, the development of automated, one-pot synthesis methods for [¹¹C]S-adenosyl methionine ([¹¹C]SAM) from [¹¹C]methyl triflate ([¹¹C]CH₃OTf) provides a foundation for the efficient production of related tracers like [¹¹C]SMM. nih.govnih.gov

The following table details advancements in the radiosynthesis of ¹¹C-labeled methionine and related compounds.

| Method | Precursor | Key Advancement | Radiochemical Yield | Radiochemical Purity | Reference |

| Online ¹¹C-methylation | L-homocysteine thiolactone hydrochloride | Optimization of reaction parameters for high enantiomeric purity. | 75 ± 3% | Not specified | researchgate.net |

| Double cartridge approach | Not specified | Increased final radiochemical yield compared to single cartridge method. | ~20% increase | >95% | researchgate.net |

| Automated one-pot synthesis | S-adenosyl homocysteine (for [¹¹C]SAM) | Use of [¹¹C]CH₃OTf as the methylating agent. | Not specified | Not specified | nih.govnih.gov |

Innovations in Isotopic Labeling for Biochemical Probe Development

Isotopic labeling is a powerful technique used to track molecules through biochemical pathways and to study the structure and function of proteins and peptides. chempep.com S-methylmethionine, due to its reactive methyl group, can serve as a precursor for introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into biomolecules. whiterose.ac.uk

Selective Labeling of Proteins and Peptides for Structural and Functional Studies

Selective isotopic labeling of specific amino acid residues within a protein simplifies complex NMR spectra and allows for detailed structural and dynamic studies. researchgate.net Methionine's relatively low abundance in proteins makes it an ideal target for specific labeling, reducing spectral overlap. whiterose.ac.uk

One strategy for selective labeling involves the metabolic incorporation of isotopically labeled methionine or its precursors during protein expression in microbial systems like E. coli. whiterose.ac.uk For instance, supplementing the growth media with labeled methionine can achieve isotopic enrichment with minimal scrambling to other amino acids. whiterose.ac.uk An alternative approach utilizes the metabolic precursor methylthio-2-oxobutanoate for labeling without introducing a nitrogen isotope. whiterose.ac.uk

Recent innovations also include chemical methods for site-selective protein modification. A photoredox-catalyzed method has been developed for the site-selective functionalization of methionine residues, enabling the attachment of various molecular payloads. nih.gov This technique offers an alternative to traditional methods that rely on the nucleophilicity of amino acid side chains. nih.gov Furthermore, methods have been developed for the isolation and isotopic labeling of tryptic peptides containing methionine, facilitating quantitative proteomics studies. nih.gov

The table below outlines different strategies for the isotopic labeling of methionine-containing proteins and peptides.

| Labeling Strategy | Precursor/Reagent | Application | Key Feature | Reference |

| Metabolic Incorporation | Isotopically labeled L-methionine | NMR structural and functional studies | Minimal isotopic scrambling. | whiterose.ac.uk |

| Metabolic Incorporation | Methylthio-2-oxobutanoate | NMR structural and functional studies | Labeling without nitrogen isotope incorporation. | whiterose.ac.uk |

| Photoredox Catalysis | Photoexcited lumiflavin (B1675435) and alkylating agent | Site-selective protein modification | Targets redox-active residues, not dependent on nucleophilicity. | nih.gov |

| Chemical Derivatization and Capture | Methionine-reactive beads and isotopically labeled nicotinic acid | Quantitative proteomics | Isolation and relative quantitation of methionine-containing peptides. | nih.gov |

Genetic Engineering and Biotechnological Approaches for S-Methylmethionine Biosynthesis

The production of S-methylmethionine through microbial fermentation offers a potentially more sustainable and cost-effective alternative to chemical synthesis or extraction from plant sources. nih.govnih.govresearchgate.net Genetic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, has shown significant promise in achieving high-yield production of SMM. nih.govnih.govresearchgate.net

The biosynthesis of SMM in engineered yeast involves the introduction of a gene encoding methionine S-methyltransferase (MMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to methionine. nih.govnih.govresearchgate.net To enhance SMM production, further genetic modifications are necessary to increase the intracellular availability of the precursor SAM and to prevent the degradation or export of SMM.

In a notable study, researchers engineered the S. cerevisiae sake K6 strain, which naturally produces high levels of SAM. nih.govnih.govresearchgate.net The key genetic modifications included:

Introduction of MMT: A codon-optimized MMT gene from Arabidopsis thaliana was integrated into the yeast genome. nih.gov

Prevention of SMM Degradation: The genes MHT1 and SAM4, which encode homocysteine S-methyltransferase, were knocked out. nih.gov

Prevention of SMM Export: The gene MMP1, encoding an S-methylmethionine permease, was deleted. nih.gov

Enhancement of SAM Availability: The gene ACS2, encoding acetyl-CoA synthase, was overexpressed, and the gene MLS1, encoding malate (B86768) synthase, was deleted. nih.gov

These modifications resulted in an engineered strain capable of producing 1.92 g/L of SMM in fed-batch fermentation. nih.govresearchgate.net

The following table summarizes the genetic modifications and their impact on S-methylmethionine production in engineered Saccharomyces cerevisiae.

| Genetic Modification | Gene(s) Targeted | Purpose | Effect on SMM Production | Reference |

| Introduction of MMT | MMT from A. thaliana | Introduce the key enzyme for SMM synthesis. | Enables SMM production. | nih.gov |

| Prevention of SMM Degradation | Knockout of MHT1 and SAM4 | Prevent the conversion of SMM back to methionine. | Increases SMM accumulation. | nih.gov |

| Prevention of SMM Export | Deletion of MMP1 | Prevent the transport of SMM out of the cell. | Increases intracellular SMM. | nih.gov |

| Enhancement of SAM Availability | Overexpression of ACS2, deletion of MLS1 | Increase the pool of the precursor S-adenosylmethionine. | Boosts the substrate for SMM synthesis. | nih.gov |

Q & A

Q. Tables for Key Data Comparison

| Property | Technique | Acceptable Range | Common Pitfalls |

|---|---|---|---|

| Purity | HPLC | ≥99% | Residual solvents, column degradation |

| Crystal Structure | XRD | R-factor ≤0.05 | Sample hydration, preferred orientation |

| Thermal Stability | DSC | ΔH decomposition ≥200°C | Heating rate artifacts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.